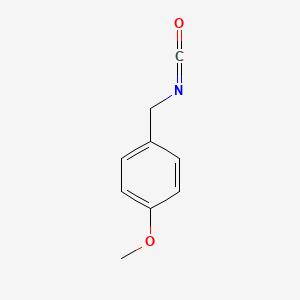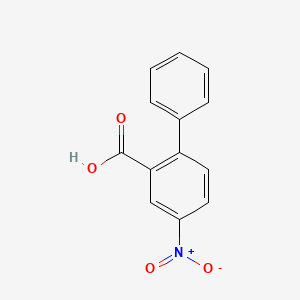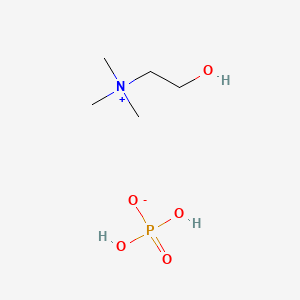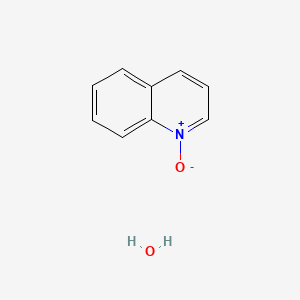
4-Methoxybenzyl isocyanate
Descripción general
Descripción
4-Methoxybenzyl isocyanate is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss various derivatives and related compounds that can provide insight into the chemical behavior and properties of this compound. For instance, 4-methoxy-α-methylbenzyl alcohol is used as a protecting group for carboxylic acids, indicating that the 4-methoxybenzyl moiety can be a useful functional group in synthetic chemistry .
Synthesis Analysis
The synthesis of related compounds involves the use of 4-methoxybenzyl alcohol and its derivatives. For example, 4-methoxy-α-methylbenzyl esters are synthesized from the coupling of 4-methoxy-α-methylbenzyl alcohol with corresponding acids . Additionally, the synthesis of oligoribonucleotides uses the 4-methoxybenzyl group as a protecting group, introduced via the reaction of adenosine with 4-methoxybenzyl bromide . These examples suggest that this compound could potentially be synthesized through similar coupling reactions involving isocyanate groups.
Molecular Structure Analysis
The molecular structure of compounds related to this compound has been characterized using various spectroscopic techniques. For instance, the copolymer of 4-methoxybenzyl methacrylate was characterized by Fourier transform infrared, 1H-NMR, and 13C-NMR . Similarly, the structure of 3-(4-methoxy-benzylidene)-isothiochroman-4-one was determined by IR, 1H NMR, and X-ray crystallography . These studies indicate that the 4-methoxybenzyl group can be structurally analyzed using common spectroscopic methods, which would also apply to this compound.
Chemical Reactions Analysis
The chemical reactivity of the 4-methoxybenzyl group is highlighted in several papers. For example, the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters using DDQ indicates that the 4-methoxybenzyl group can be removed under certain conditions, which could be relevant for the deprotection of this compound . Additionally, the oxidative deblocking of the 4-methoxybenzyl thioether protecting group using tris(4-bromophenyl)ammoniumyl suggests that the 4-methoxybenzyl group can be selectively removed in the presence of other protecting groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers containing the 4-methoxybenzyl group have been studied. The copolymer of 4-methoxybenzyl methacrylate and isobornyl methacrylate was found to have a number-average molecular weight of 12,500 and a polydispersity index of 1.5. The thermal degradation kinetics of this copolymer were also investigated, providing activation energy values obtained by various methods . These findings suggest that the 4-methoxybenzyl group imparts certain physical and chemical properties to the polymers, which could be extrapolated to understand the properties of this compound.
Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
4-Methoxybenzyl isocyanate has been utilized in the synthesis of copolymers. A study by Kurt and Kaya (2010) involved the synthesis of a copolymer of 4-methoxybenzyl methacrylate and isobornyl methacrylate using atom transfer radical polymerization. The structural properties of the copolymer were confirmed using various techniques, including Fourier transform infrared spectroscopy, 1H-NMR, and 13C-NMR. This research highlights the role of this compound in developing new materials with specific thermal and structural properties (Kurt & Kaya, 2010).
Medicinal Chemistry
This compound derivatives have been explored for their biological activities. Saleem et al. (2018) synthesized and characterized a compound involving this compound, which showed moderate enzyme inhibition potential. This compound may have implications in controlling diseases like Alzheimer's and diabetes (Saleem et al., 2018).
Photocatalytic Applications
In the field of photocatalysis, 4-methoxybenzyl alcohol, a derivative of this compound, has been studied for its oxidation into aldehydes using titanium dioxide under visible light irradiation. Higashimoto et al. (2009) found that this process exhibits high conversion and selectivity, suggesting potential applications in green chemistry and environmental remediation (Higashimoto et al., 2009).
Enzymatic Synthesis
In enzymatic synthesis, this compound derivatives have been used in the asymmetric synthesis of key intermediates for pharmaceuticals. Wu et al. (2020) reported the synthesis of a key dextromethorphan intermediate using a newly discovered cyclohexylamine oxidase. This study demonstrates the utility of this compound derivatives in biocatalysis for producing enantioenriched pharmaceutical intermediates (Wu et al., 2020).
Safety and Hazards
4-Methoxybenzyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical .
Mecanismo De Acción
Target of Action
4-Methoxybenzyl isocyanate is an organic compound that serves as a building block in the synthesis of various organic substances It’s known to be used in the synthesis of 1-(4-methoxybenzyl)-3-{2-[(4-nitrophenyl)amino]ethyl}urea and 1-(4-methoxybenzyl)-3-{2-[(5-nitropyridin-2-yl)amino]ethyl} urea .
Mode of Action
This reactivity is due to the isocyanate group (-N=C=O), which can form covalent bonds with nucleophilic groups in biological molecules .
Biochemical Pathways
It’s known that isocyanates can affect various biochemical pathways due to their reactivity with biological molecules .
Pharmacokinetics
It’s known that isocyanates, in general, can be rapidly absorbed and distributed in the body, metabolized, and excreted .
Result of Action
It’s known that isocyanates can cause various cellular effects due to their reactivity with biological molecules .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, exposure to moist air or water can affect the stability of isocyanates . Furthermore, the compound should be stored at a temperature of 2-8°C under inert gas, indicating that temperature and oxygen levels can influence its stability .
Propiedades
IUPAC Name |
1-(isocyanatomethyl)-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-12-9-4-2-8(3-5-9)6-10-7-11/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBHVARIMDDOOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50205220 | |
| Record name | Isocyanic acid, p-methoxybenzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56651-60-6 | |
| Record name | Isocyanic acid, p-methoxybenzyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056651606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isocyanic acid, p-methoxybenzyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50205220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(isocyanatomethyl)-4-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![Methyl 2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B1295540.png)
